molecular formula C19H19N3O3 B2967086 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923415-52-5

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2967086
CAS No.: 923415-52-5
M. Wt: 337.379
InChI Key: LPXYOAHESZBWLD-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a 2,5-dimethylphenyl group at position 5 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 4-methoxyphenyl group. Its structure combines lipophilic (methyl and methoxy substituents) and hydrogen-bonding (amide and oxadiazole) groups, which influence its physicochemical and biological behavior .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-5-13(2)16(10-12)18-21-22-19(25-18)20-17(23)11-14-6-8-15(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXYOAHESZBWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 2,5-dimethylbenzoic acid hydrazide with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Lipophilicity : The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl group in compound 2b . This may improve membrane permeability but reduce aqueous solubility.
  • Thioether vs.
  • Biological Activity : Compounds with benzofuran or brominated substituents (e.g., 5h ) show enhanced tyrosinase inhibition, whereas the target compound’s 4-methoxyphenyl group may favor interactions with acetylcholine esterase or LOX enzymes .

Enzyme Inhibition Profiles

Compound Name LOX Inhibition (%) α-Glucosidase Inhibition (%) BChE Inhibition (%) Tyrosinase Inhibition (IC₅₀, µM) Reference
Target Compound Not reported Not reported Not reported Not reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 72.3 ± 1.2 64.8 ± 0.9 58.1 ± 1.5
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (5h) 12.7 ± 0.4
N-(4-Methoxyphenyl)-2-((5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (2b) 18.2 ± 0.6

Key Observations :

  • The target compound’s lack of a sulfur atom in the oxadiazole ring (unlike 8t or 5h ) may reduce LOX or tyrosinase inhibition but improve metabolic stability .
  • Brominated benzofuran substituents (e.g., 5h) significantly enhance tyrosinase inhibition compared to non-halogenated analogs (e.g., 2b) .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound that belongs to the oxadiazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure that contributes to its biological activity. The molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 356.39 g/mol. The presence of the methoxy and dimethylphenyl groups enhances its lipophilicity and biological interactions.

  • Anticancer Activity :
    • Oxadiazole derivatives have shown promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of Bcl-2 proteins and activation of caspases .
    • A study demonstrated that compounds with oxadiazole moieties exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were reported to be in the low micromolar range .
  • Antimicrobial Effects :
    • The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study indicated that oxadiazole derivatives could inhibit bacterial growth with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL .
    • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Properties :
    • Research has indicated that oxadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of this compound against human lung carcinoma cells (A549). The results showed an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 128 µg/mL for S. aureus and 256 µg/mL for E. coli, demonstrating moderate antibacterial activity. The study also highlighted the potential for developing new antibiotics based on this scaffold.

Data Table: Summary of Biological Activities

Biological Activity Effect IC50/MIC Values Reference
AnticancerInduction of apoptosisIC50 = 15 µM (A549)
AntimicrobialInhibition of bacterial growthMIC = 128 µg/mL (S. aureus)
Anti-inflammatoryInhibition of cytokinesNot quantified

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